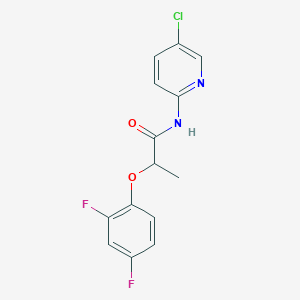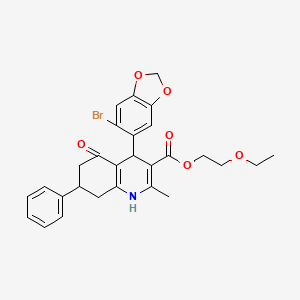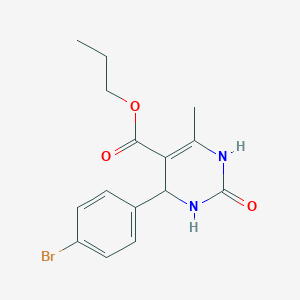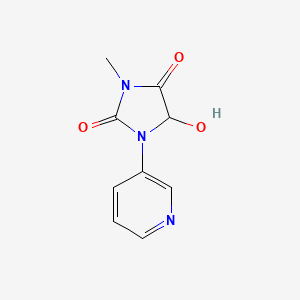![molecular formula C21H15IN4 B4972938 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4972938.png)
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole, also known as IAZI, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole. Additionally, further studies are needed to investigate the potential use of 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole in combination with other therapeutic agents for the treatment of cancer.
In conclusion, 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole is a promising compound with potential applications in cancer therapy. Its synthesis method has been optimized to yield high purity and high yield of the compound. 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has been extensively studied for its potential applications in the field of cancer therapy, and its mechanism of action involves the inhibition of tubulin polymerization and topoisomerase II activity. While 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has several advantages for lab experiments, including its high potency and selectivity for cancer cells, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. There are several future directions for research on 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole, including the development of novel formulations and delivery methods, identification of biomarkers, and investigation of its use in combination therapy.
Métodos De Síntesis
The synthesis of 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole involves the reaction of 4-iodoaniline and benzil in the presence of sodium hydroxide and ethanol. The resulting product is then treated with hydrazine hydrate and acetic acid to form 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has been extensively studied for its potential applications in the field of cancer therapy. It has been shown to exhibit anti-proliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(4,5-diphenyl-1H-imidazol-2-yl)-(4-iodophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN4/c22-17-11-13-18(14-12-17)25-26-21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCVIMGXIWQGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC=C(C=C3)I)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dinitrophenoxy)-5-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4972858.png)
![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4972873.png)
![(1R*,2S*,4R*)-N-{[2-(1-azocanyl)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4972881.png)
![ethyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4972883.png)
![17-(4-methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4972898.png)



![2-(4-chlorophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4972923.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)

![methyl (3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B4972946.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)
![2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)